Sustained Dapsone Release: Acediasulfone Provides 100-Day Coverage from a Single IM Dose
Acediasulfone acts as a long-acting prodrug of dapsone. In a direct head-to-head pharmacokinetic comparison, a 300-mg intramuscular dose of acediasulfone maintained dapsone plasma levels above the minimum inhibitory concentration (MIC) for Mycobacterium leprae for approximately 100 days [1]. The half-life of acediasulfone is 46 days, compared to 43 days for the dapsone it releases, underscoring its role as a sustained-release depot [1]. This contrasts sharply with oral dapsone, which requires daily dosing (50-100 mg/day) due to its shorter half-life [2].
| Evidence Dimension | Duration of Therapeutic Dapsone Levels Post-Dose |
|---|---|
| Target Compound Data | ~100 days of dapsone levels above M. leprae MIC following a single 300 mg IM injection |
| Comparator Or Baseline | Oral dapsone: 50-100 mg daily dosing required to maintain therapeutic levels |
| Quantified Difference | Acediasulfone provides approximately 100 days of coverage from a single dose vs. daily dosing for dapsone |
| Conditions | Intramuscular injection in human volunteers; MIC against M. leprae |
Why This Matters
This extended coverage enables a dosing schedule of five injections per year, a critical advantage for ensuring patient adherence in long-term leprosy treatment and for designing sustained-release antimicrobial studies.
- [1] Acedapsone. In: ScienceDirect Topics: Medicine and Dentistry. Elsevier; 2024. View Source
- [2] Acedapsone. In: ScienceDirect Topics: Medicine and Dentistry. Elsevier; 2024. (Referencing dapsone dosage). View Source
